3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole

Catalog No.
S3248024
CAS No.
551931-00-1
M.F
C18H15Cl2N3O3S
M. Wt
424.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]...

CAS Number

551931-00-1

Product Name

3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole

IUPAC Name

3-(3-chlorophenyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole

Molecular Formula

C18H15Cl2N3O3S

Molecular Weight

424.3

InChI

InChI=1S/C18H15Cl2N3O3S/c19-13-6-3-5-12(11-13)17-21-18(26-22-17)15-8-4-10-23(15)27(24,25)16-9-2-1-7-14(16)20/h1-3,5-7,9,11,15H,4,8,10H2

InChI Key

LFHVQJUKXYKRAU-UHFFFAOYSA-N

SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=CC=C4)Cl

solubility

not available

3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole is a complex organic compound characterized by its unique oxadiazole core structure, which is a five-membered ring containing two nitrogen atoms. This compound features a chlorophenyl group and a pyrrolidine moiety that contribute to its biological activity and potential applications in pharmaceuticals. The presence of the sulfonyl group enhances its reactivity and may influence its pharmacological properties.

Involving 3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole typically include:

  • Nucleophilic substitutions: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions.
  • Cyclization reactions: The oxadiazole ring can participate in cyclization with various nucleophiles under appropriate conditions.
  • Reduction reactions: The compound may undergo reduction to modify the functional groups present, which can alter its biological activity.

Research indicates that compounds containing the oxadiazole ring exhibit various biological activities, including:

  • Antimicrobial properties: Some derivatives show effectiveness against bacterial and fungal strains.
  • Anticancer activity: Certain oxadiazole derivatives have been reported to possess cytotoxic effects on cancer cell lines.
  • Anti-inflammatory effects: Compounds similar to this one demonstrate potential in reducing inflammation through various mechanisms.

The synthesis of 3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole typically involves:

  • Formation of the oxadiazole ring: This can be achieved by reacting appropriate hydrazones or amidines with carbon disulfide in the presence of a base.
  • Introduction of the chlorophenyl and sulfonyl groups: These groups can be introduced through electrophilic aromatic substitution or direct sulfonation reactions.
  • Final coupling with pyrrolidine: The final step often includes coupling with pyrrolidine derivatives to form the complete structure.

This compound has potential applications in several areas:

  • Pharmaceutical development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Chemical research: It can be utilized in studies exploring the reactivity of oxadiazoles and their derivatives.

Interaction studies are crucial for understanding how 3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole interacts with biological targets. These studies may include:

  • Binding affinity assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic studies: Investigating the pathways through which the compound exerts its biological effects.

Several compounds share structural features or biological activities with 3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-(allylthio)-1,3,4-oxadiazoleContains piperidine and thioetherAntimicrobial
3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazoleChloromethyl group instead of sulfonamideAnticancer
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-(butyldithio)-1,3,4-oxadiazoleSimilar piperidine structureAnti-inflammatory

These compounds highlight the diversity within the oxadiazole family while emphasizing the unique combination of functional groups present in 3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole that may confer distinct biological properties.

XLogP3

4.3

Dates

Last modified: 08-19-2023

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